

SU5408: A Technical Guide to Target Binding and Selectivity

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Compound of Interest

Compound Name: SU5408

Cat. No.: B1681161

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Introduction

SU5408 is a synthetic small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds, recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a pivotal regulator of angiogenesis—the formation of new blood vessels—VEGFR2 is a key therapeutic target in oncology and other diseases characterized by aberrant vascular growth. This technical guide provides an in-depth overview of **SU5408**'s target binding profile, its selectivity against a range of protein kinases, and detailed methodologies for its preclinical evaluation.

Target Binding and Selectivity Profile

SU5408 primarily exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of VEGFR2. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

Primary Target: VEGFR2

Biochemical assays have consistently demonstrated that **SU5408** is a potent inhibitor of VEGFR2 kinase activity. The half-maximal inhibitory concentration (IC₅₀) for **SU5408** against VEGFR2 is consistently reported to be approximately 70 nM^{[1][2][3]}.

Selectivity Profile

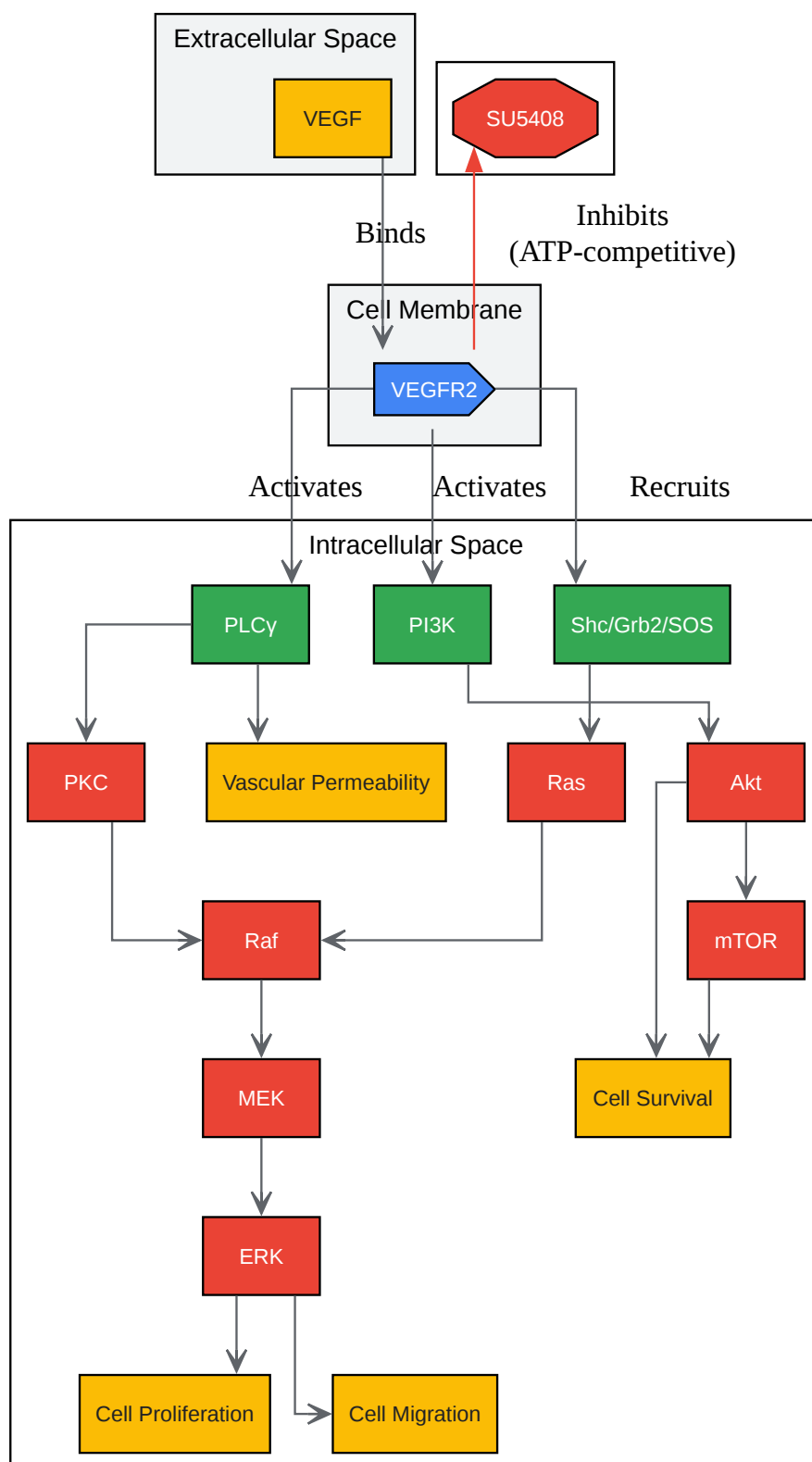
A hallmark of **SU5408** is its high selectivity for VEGFR2 over other receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity of **SU5408** against its primary target and a selection of other key kinases.

Kinase Target	IC50 (nM)	Reference
VEGFR2 (KDR)	70	[1] [2] [3]
Platelet-Derived Growth Factor Receptor (PDGFR)	>100,000	[1] [4]
Epidermal Growth Factor Receptor (EGFR)	>100,000	[1] [4]
Insulin-like Growth Factor Receptor (IGF-1R)	>100,000	[1] [4]

Note: The IC50 values represent the concentration of **SU5408** required to inhibit 50% of the kinase activity in in vitro assays.

Signaling Pathways Modulated by SU5408

By inhibiting VEGFR2, **SU5408** effectively blocks the initiation of a cascade of intracellular signaling events crucial for angiogenesis. The binding of VEGF to VEGFR2 typically leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. **SU5408** prevents these initial steps, thereby inhibiting downstream pathways.



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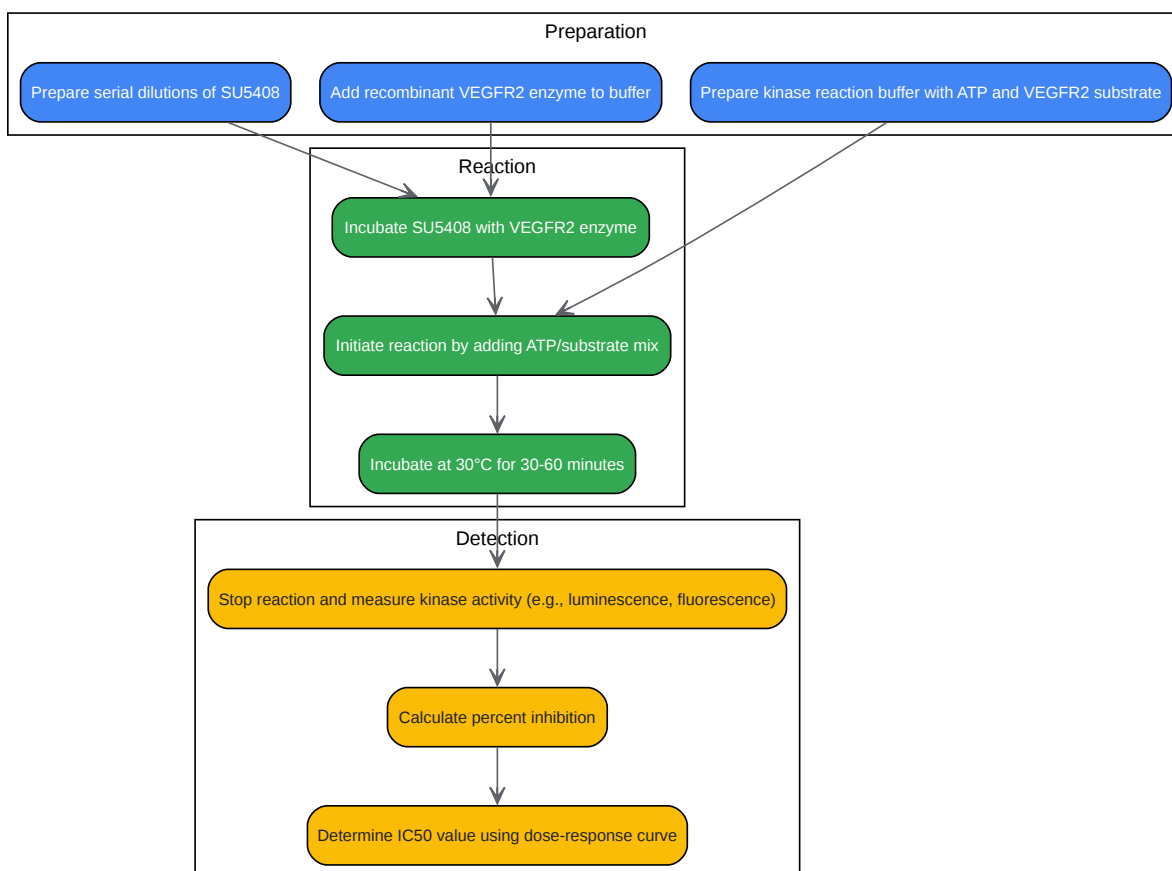
VEGFR2 signaling pathway and the point of inhibition by **SU5408**.

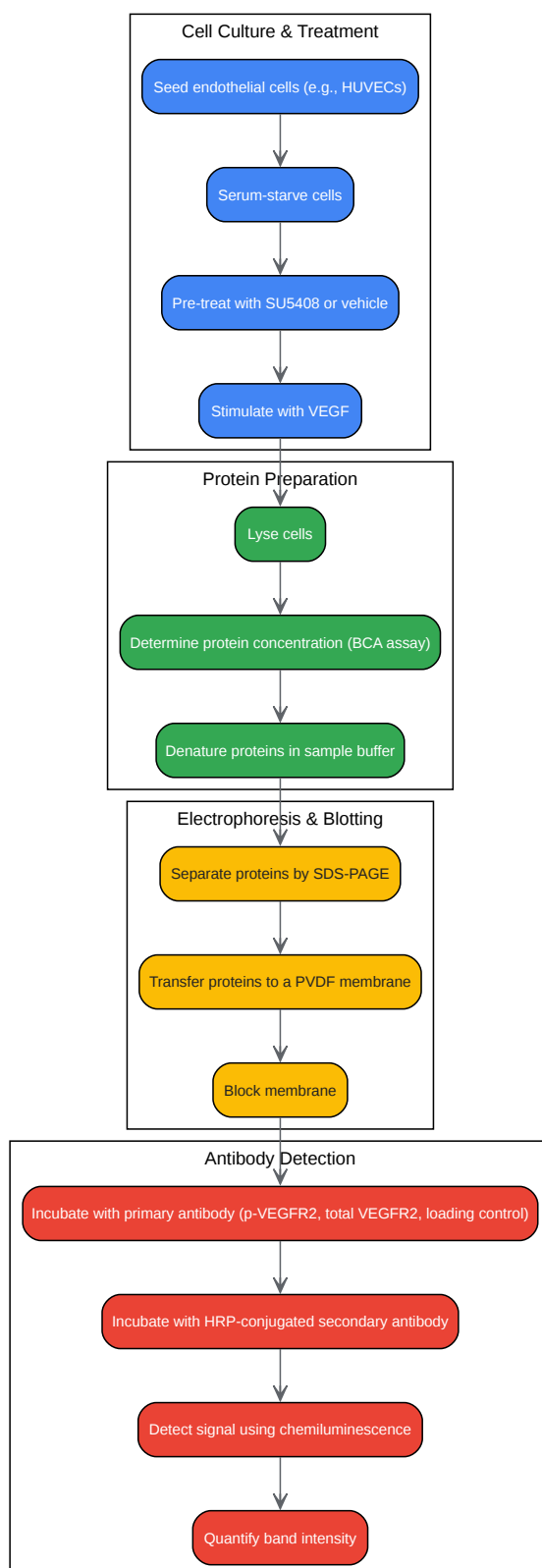
Experimental Protocols

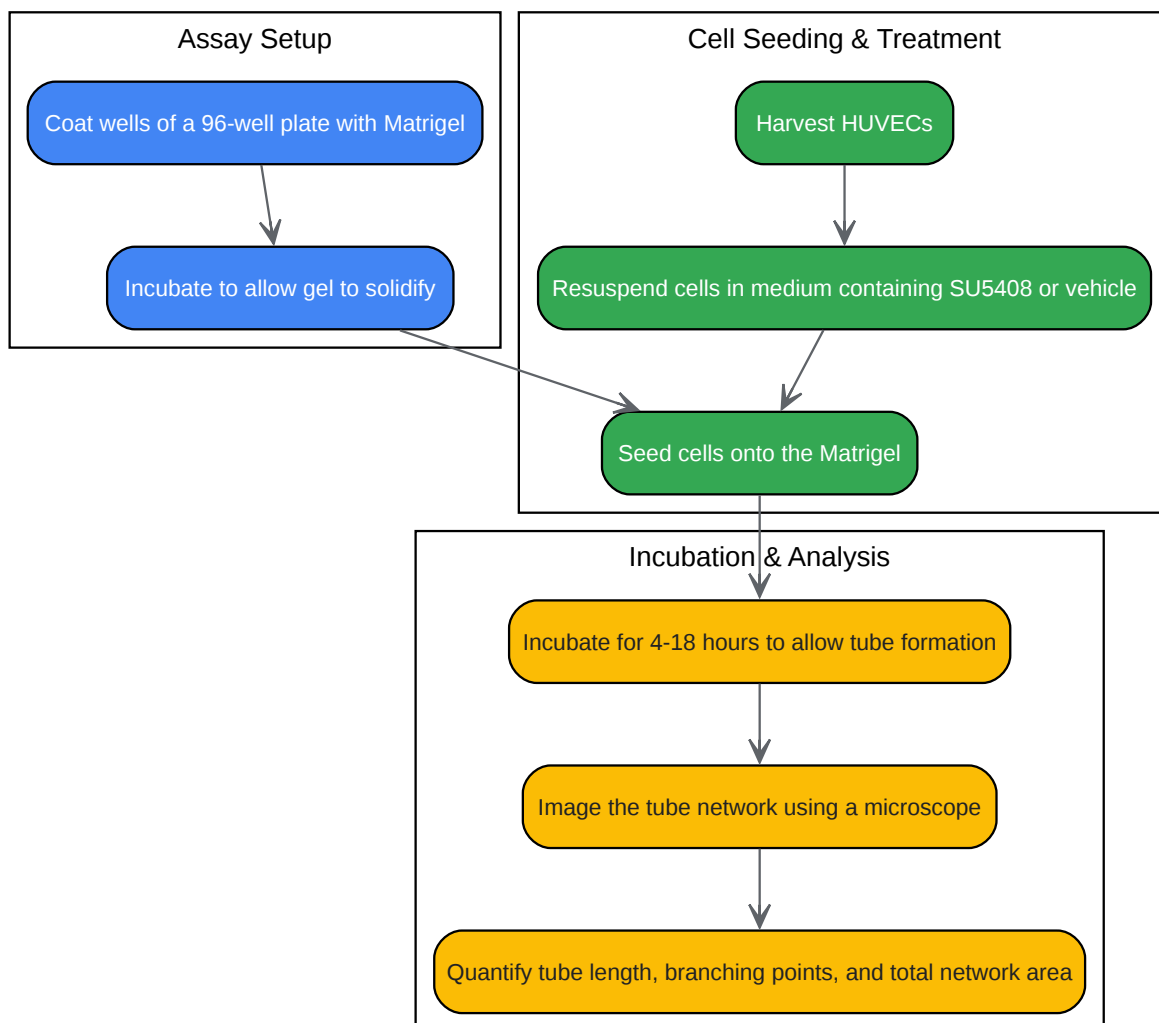
This section provides detailed methodologies for key experiments used to characterize the activity of **SU5408**.

In Vitro Kinase Assay

This protocol outlines a method to determine the IC₅₀ value of **SU5408** against VEGFR2.







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